1,1,1,3,3-Pentanitropropane

Description

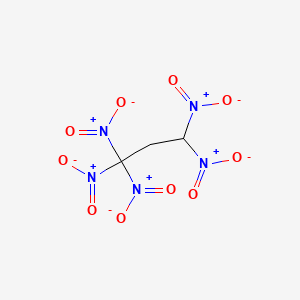

1,1,1,3,3-Pentanitropropane (C₃H₅N₅O₁₀) is a high-energy nitroalkane characterized by five nitro (-NO₂) groups attached to a propane backbone. The structural arrangement of nitro groups in this compound—three on the terminal carbon and two on the central carbon—may influence its reactivity, solubility, and sublimation behavior compared to isomers or halogenated derivatives.

Properties

CAS No. |

62626-84-0 |

|---|---|

Molecular Formula |

C3H3N5O10 |

Molecular Weight |

269.08 g/mol |

IUPAC Name |

1,1,1,3,3-pentanitropropane |

InChI |

InChI=1S/C3H3N5O10/c9-4(10)2(5(11)12)1-3(6(13)14,7(15)16)8(17)18/h2H,1H2 |

InChI Key |

RYYHUQJHCXYARC-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1,3,3-Pentanitropropane typically involves nitration reactions. One common method includes the nitration of propane derivatives under controlled conditions. The reaction often requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the pentanitro compound.

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

1,1,1,3,3-Pentanitropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,1,1,3,3-Pentanitropropane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of materials with specific properties, such as explosives or propellants.

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentanitropropane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

1,1,1,2,2-Pentanitropropane

- Structure : This isomer has nitro groups on the first and second carbons (C1 and C2), contrasting with the 1,1,1,3,3 isomer.

- Sublimation Enthalpy : Reported as 77.46 kJ/mol at ~298 K, indicating moderate intermolecular forces despite high nitro group density .

- Reactivity : The clustering of nitro groups on adjacent carbons may increase steric strain and sensitivity compared to the more distributed 1,1,1,3,3 isomer.

1,1,1-Trifluoro-3-nitropropane (CAS 461-35-8)

- Structure : Features a single nitro group and three fluorine atoms on C1.

- Molecular Weight : 143.07 g/mol, significantly lower than pentanitropropane due to fewer nitro groups .

- Applications : Fluorinated nitro compounds are often used in specialty solvents or intermediates, differing from the high-energy applications of nitro-rich compounds .

1,1,1,3,3-Pentafluoropropane (R-245fa)

- Structure: Five fluorine atoms replace nitro groups, resulting in a non-flammable, low-toxicity refrigerant.

- Environmental Impact: Global Warming Potential (GWP) of 0.19, significantly lower than many nitro compounds, which may release NOₓ upon decomposition .

- Thermal Stability : Fluorination enhances stability under heat (e.g., refrigeration cycles), whereas nitro compounds may decompose explosively .

Physical and Thermodynamic Properties

*Estimated based on nitroalkane analogs.

Key Observations:

Key Observations:

- Nitro Compounds : Primarily hazardous due to explosive decomposition risks, requiring stringent handling protocols.

- Halogenated Derivatives : Prioritized in industrial applications (e.g., refrigeration) for their stability and lower environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.